2-Isocyanatobenzofuran

Description

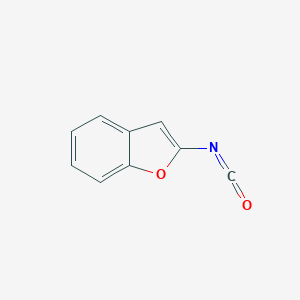

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHYVIYSCDQUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Isocyanatobenzofuran

Established Multi-Step Synthesis Pathways

The primary route to 2-isocyanatobenzofuran involves a four-step sequence starting from readily available precursors. This pathway is characterized by the sequential formation of a benzofuran-2-carboxylate, its corresponding carbohydrazide (B1668358) and carbonyl azide (B81097), and finally, the target isocyanate via a Curtius rearrangement. nih.govacs.orgacs.org

The synthesis commences with the formation of the benzofuran (B130515) ring system. A common method involves the O-alkylation of a substituted phenol, such as sodium phenolate (B1203915) or 2-hydroxybenzaldehyde, with an appropriate haloacetate, like ethyl chloroacetate (B1199739) or ethyl bromoacetate. nih.govacs.orgnih.gov This is followed by an intramolecular cyclocondensation reaction to yield the corresponding ethyl benzofuran-2-carboxylate. nih.govacs.org For instance, the reaction of 5-bromosalicylaldehyde (B98134) with ethyl chloroacetate in the presence of potassium carbonate affords ethyl 5-bromobenzofuran-2-carboxylate. nih.gov Similarly, reacting bromo salicylaldehyde (B1680747) with diethyl bromomalonate in dry acetone (B3395972) with anhydrous potassium carbonate also yields a bromo-substituted benzofuran-2-ethyl carboxylate. asianpubs.org

Table 1: Synthesis of Benzofuran-2-carboxylates

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium Phenolate, 2-Hydroxybenzaldehyde | Ethyl 2-chloroacetoacetate, Ethyl bromoacetate | Ethyl benzofuran-2-carboxylate derivatives | - | nih.govacs.org |

| 5-Bromosalicylaldehyde | Ethyl chloroacetate | Ethyl 5-bromobenzofuran-2-carboxylate | 76% | nih.gov |

The ester group of the benzofuran-2-carboxylate is then converted to a carbohydrazide. This is typically achieved through hydrazinolysis, which involves refluxing the ester with an excess of hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. nih.govacs.orgnih.gov This reaction proceeds with high efficiency, often yielding the desired benzofuran-2-carbohydrazide in good yields. For example, the hydrazinolysis of ethyl 5-bromobenzofuran-2-carboxylate with hydrazine monohydrate results in 5-bromobenzofuran-2-carbohydrazide with a 90% yield. nih.gov

Table 2: Synthesis of Benzofuran-2-carbohydrazides

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl benzofuran-2-carboxylates | 99% Hydrazine hydrate | Benzofuran-2-carbohydrazides | 79-84% | nih.govacs.org |

| Ethyl 5-bromobenzofuran-2-carboxylate | Hydrazine monohydrate | 5-Bromobenzofuran-2-carbohydrazide | 90% | nih.gov |

The subsequent step involves the conversion of the benzofuran-2-carbohydrazide to the corresponding benzofuran-2-carbonyl azide. This transformation is accomplished by reacting the carbohydrazide with a diazotizing agent, most commonly sodium nitrite (B80452), in an acidic medium like acetic acid at low temperatures. nih.govacs.orgasianpubs.org The resulting carbonyl azide is a key intermediate for the final rearrangement step. The reaction of 5-bromobenzofuran-2-carbohydrazide with sodium nitrite in a mixture of dioxane and acetic acid produces 5-bromobenzofuran-2-carbonyl azide. asianpubs.org

Table 3: Synthesis of Benzofuran-2-carbonyl Azides

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzofuran-2-carbohydrazides | Sodium nitrite, Acetic acid | Benzofuran-2-carbonyl azides | 76-81% | nih.govacs.org |

The final step in the synthesis of this compound is the Curtius rearrangement of the benzofuran-2-carbonyl azide. nih.govacs.orgpearson.com This reaction is a thermal decomposition of the acyl azide, leading to the formation of the isocyanate with the loss of nitrogen gas. wikipedia.org The rearrangement is typically carried out by refluxing the carbonyl azide in an inert solvent such as dry xylene. nih.govacs.org The reaction is believed to proceed through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This method is a versatile and widely used transformation in organic synthesis for converting carboxylic acids to isocyanates and their derivatives. nih.gov

The isocyanate produced is a stable intermediate that can be isolated or used in situ for further reactions. nih.govorganic-chemistry.org For example, it can react with various nucleophiles like water, alcohols, or amines to yield primary amines, carbamates, or ureas, respectively. wikipedia.orgcommonorganicchemistry.com

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound follows a similar multi-step pathway, starting from halogenated precursors. For instance, 5-bromo-2-isocyanatobenzofuran can be synthesized from 5-bromobenzofuran-2-carbonyl chloride. nih.govresearchgate.net In this case, the carbonyl chloride is treated with sodium azide in dry acetone to form the corresponding carbonyl azide, which then undergoes the Curtius rearrangement upon refluxing in dry toluene (B28343) to yield the isocyanate. nih.gov The general applicability of these methods allows for the preparation of a variety of halogenated heterocycles. mdpi.comnih.govmdpi.com The "halogen dance" reaction is another, more advanced method for obtaining 3-halogenated derivatives from their 2-halogenated isomers. univ-rennes.fr

Elucidating Reactivity Profiles and Transformative Chemistry of 2 Isocyanatobenzofuran

Electrophilic Nature and Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly electrophilic functional group. The carbon atom of the isocyanate is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles. wikipedia.orgyoutube.comchemistryguru.com.sg In the context of 2-isocyanatobenzofuran, the benzofuran (B130515) ring system, being electron-rich, may influence the reactivity of the isocyanate group through electronic effects. However, the fundamental electrophilic character of the isocyanate carbon is expected to dominate its reactivity profile.

Nucleophilic Addition Reactions

The primary mode of reaction for isocyanates involves nucleophilic addition to the central carbon atom. wikipedia.orgyoutube.comchemistryguru.com.sg This process is fundamental to the formation of a variety of important chemical linkages.

Formation of Ureido Linkages

Amines are potent nucleophiles that readily react with isocyanates to form ureas, which contain a ureido linkage (–NH–C(O)–NH–). In the case of this compound, its reaction with a primary or secondary amine would be expected to yield the corresponding N-(benzofuran-2-yl)urea derivative. This reaction would proceed via the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer.

Table 1: Hypothetical Nucleophilic Addition of Amines to this compound

| Amine Nucleophile | Product |

| Primary Amine (R-NH₂) | N-Alkyl-N'-(benzofuran-2-yl)urea |

| Secondary Amine (R₂NH) | N,N-Dialkyl-N'-(benzofuran-2-yl)urea |

This table presents the expected products from the reaction of this compound with primary and secondary amines, based on the general reactivity of isocyanates.

Reactions with Aminobenzoic Acids and Related Nucleophiles

Aminobenzoic acids possess both an amine and a carboxylic acid functional group. The amine group, being a stronger nucleophile than the carboxylic acid group, would be expected to react preferentially with the isocyanate. youtube.comyoutube.comyoutube.com The reaction of this compound with an aminobenzoic acid would likely result in the formation of a benzofuran-2-yl ureido benzoic acid. The position of the amino group on the benzoic acid ring (ortho, meta, or para) would determine the structure of the final product.

Further transformations of the resulting product could be envisaged. For instance, intramolecular cyclization might occur under certain conditions, potentially leading to the formation of more complex heterocyclic systems, although specific literature on such reactions involving this compound is not available.

Intramolecular Cyclization Pathways

Intramolecular reactions of substituted benzofurans are a powerful tool for the synthesis of fused heterocyclic systems. rsc.orgresearchgate.netnih.govacs.org While direct evidence for the intramolecular cyclization of this compound is scarce, its potential in this area is worth considering based on analogous chemical transformations.

In Situ Generation of Benzofuran-2-amine (B3047424) from this compound

The synthesis of 2-aminobenzofurans has been approached through various synthetic routes. x-mol.netresearchgate.netnih.gov One could hypothesize a pathway where this compound serves as a precursor to benzofuran-2-amine. For example, hydrolysis of the isocyanate group under specific conditions could potentially lead to the formation of a carbamic acid intermediate, which could then decarboxylate to yield benzofuran-2-amine. However, the stability of this compound and the conditions required for such a transformation are not documented.

Annulation Reactions with 1,3-CCC-Dielectrophiles

Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy in the synthesis of polycyclic compounds. rsc.orgrsc.org Benzofuran-2-amine, if generated in situ from this compound, could potentially undergo annulation reactions with suitable 1,3-dielectrophiles. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) or a related heterocyclic system. The nucleophilic character of the 2-amino group and potentially the C3 position of the benzofuran ring would be key to these transformations.

Table 2: Potential Annulation Reactions of in situ Generated Benzofuran-2-amine

| 1,3-CCC-Dielectrophile | Potential Fused Heterocyclic Product |

| β-Diketone | Benzofuro[2,3-b]pyrimidine derivative |

| β-Ketoester | Benzofuro[2,3-b]pyridinone derivative |

This table outlines hypothetical annulation reactions of benzofuran-2-amine with common 1,3-dielectrophiles, suggesting potential avenues for the synthesis of novel fused benzofuran systems.

Formation of Furo[2,3-b]pyridine (B1315467) Ring Systems

The synthesis of furo[2,3-b]pyridine derivatives represents an area of significant interest due to their presence in pharmacologically active molecules. While various synthetic routes to this scaffold exist, the specific transformation of this compound into this ring system is a subject of targeted investigation. The reaction likely proceeds through an intramolecular cyclization pathway, where a nucleophilic portion of a reaction partner attacks the isocyanate carbon, followed by ring closure involving the benzofuran oxygen or a carbon atom of the furan (B31954) ring. The precise conditions and reagents required to facilitate this transformation are critical for achieving viable yields and selectivity.

Further research is needed to delineate the specific reagents and reaction conditions that enable the conversion of this compound to the Furo[2,3-b]pyridine core.

Synthesis of Benzofuro[2,3-b]quinoline Derivatives

The benzofuro[2,3-b]quinoline framework is another important heterocyclic structure found in compounds with potential biological applications. The synthesis of these derivatives from this compound would likely involve a multi-step process or a one-pot reaction with a suitable aromatic precursor. One plausible pathway is a cycloaddition reaction, potentially followed by an oxidative aromatization step to furnish the stable quinoline (B57606) ring. For instance, a copper-catalyzed approach has been noted for constructing C-C bonds in the synthesis of similar quinoline derivatives, suggesting a possible avenue for investigation with this compound. quora.com The choice of catalyst and reaction partner would be paramount in directing the reaction toward the desired benzofuro[2,3-b]quinoline product. quora.combeilstein-journals.orgmdpi.com

| Reactant | Catalyst/Conditions | Product | Reference |

| Compound of formula (I) or (II) | Cu+, K2CO3 | Benzofuro[2,3-b]quinoline derivative | quora.com |

| Anthranilic acid, 2-coumaranone | Phosphorus oxychloride | 11-chlorobenzofuro[2,3-b]quinoline | beilstein-journals.orgmdpi.com |

Investigations into Other Reaction Mechanisms

Understanding the mechanisms through which this compound undergoes transformations is fundamental to harnessing its synthetic potential. The interplay between different possible pathways, such as radical, concerted, or stepwise mechanisms, dictates the outcome of the reactions.

Potential Radical Reaction Pathways

Isocyanide compounds, which are electronically related to isocyanates, are known to participate in radical reactions. nih.gov The addition of a radical species to the isocyano group can generate a key imidoyl radical intermediate, which can then undergo intramolecular cyclization. nih.gov By analogy, this compound could potentially undergo similar radical-mediated transformations. An initiating radical could add to the carbon of the isocyanate group, leading to an imidoyl-type radical. This intermediate could then cyclize onto the adjacent benzene (B151609) ring, ultimately leading to fused heterocyclic systems after subsequent steps. The feasibility of such a pathway would depend on the generation of a suitable radical initiator and the stability of the resulting radical intermediates. libretexts.org

Key Steps in a Hypothetical Radical Cascade:

Initiation: Generation of a radical species.

Propagation: Addition of the radical to the isocyanate group to form an imidoyl radical, followed by intramolecular cyclization.

Termination: Combination of radical species to form stable products. libretexts.org

Concerted vs. Stepwise Mechanisms in Transformations

Many chemical transformations can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single transition state, or a stepwise mechanism, which involves the formation of one or more reactive intermediates. psiberg.com Distinguishing between these pathways often requires detailed kinetic and stereochemical studies. psiberg.com

In the context of this compound, cycloaddition reactions leading to fused systems like Furo[2,3-b]pyridines or Benzofuro[2,3-b]quinolines could, in principle, follow either path. A concerted [4+2] cycloaddition (Diels-Alder type reaction) would involve a single, highly ordered transition state. google.com Conversely, a stepwise mechanism might involve the formation of a zwitterionic or diradical intermediate, which then collapses to the final product. google.com Computational studies and experimental evidence, such as trapping of intermediates or analyzing kinetic isotope effects, would be necessary to elucidate the operative mechanism for a given transformation. psiberg.com

| Mechanism Type | Key Features | Intermediates | Number of Transition States |

| Concerted | Single step, simultaneous bond formation/breaking. | None | One |

| Stepwise | Multiple steps, sequential bond events. | Carbocation, carbanion, radical, etc. | Multiple |

Advanced Spectroscopic Characterization in 2 Isocyanatobenzofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-isocyanatobenzofuran, ¹H, ¹³C, and, for its fluorinated analogues, ¹⁹F NMR studies provide critical data for structural verification and electronic environment analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzofuran (B130515) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the isocyanate group and the anisotropic effects of the fused ring system.

Analysis of the parent compound, benzofuran, reveals characteristic chemical shifts for its protons, which can be used as a baseline for interpreting the spectrum of its 2-isocyanato derivative. For benzofuran itself, proton signals are observed at approximately δ 7.52, 7.49, 7.27, 7.19, 7.13, and 6.66 ppm chemicalbook.com. The introduction of the isocyanate group at the 2-position would cause a downfield shift for the adjacent proton at the 3-position due to its electron-withdrawing inductive and resonance effects. The protons on the benzene (B151609) ring would also experience shifts, with their exact positions and coupling constants (J) providing crucial information about the substitution pattern and electronic distribution.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | > 6.7 | Doublet | ~1.0 - 3.0 |

| H-4 | 7.5 - 7.7 | Doublet | ~7.0 - 9.0 |

| H-5 | 7.2 - 7.4 | Triplet | ~7.0 - 9.0 |

| H-6 | 7.3 - 7.5 | Triplet | ~7.0 - 9.0 |

| H-7 | 7.5 - 7.7 | Doublet | ~7.0 - 9.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the nine carbon atoms in its structure. The chemical shift of the carbon atom in the isocyanate group (-N=C=O) is particularly characteristic and typically appears in the range of δ 120-140 ppm.

The carbons of the benzofuran ring are also identifiable. The carbon atom C-2, being directly attached to the electronegative nitrogen of the isocyanate group, is expected to be significantly deshielded and appear at a downfield chemical shift. The other carbons of the furan (B31954) and benzene rings will have chemical shifts influenced by their position relative to the isocyanate substituent and the oxygen heteroatom. The general chemical shift ranges for carbons in aromatic and heterocyclic systems are between 110 and 160 ppm libretexts.org.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Isocyanate) | 120 - 140 |

| C-2 | 150 - 160 |

| C-3 | 105 - 115 |

| C-3a | 145 - 155 |

| C-4 | 120 - 130 |

| C-5 | 120 - 130 |

| C-6 | 120 - 130 |

| C-7 | 110 - 120 |

| C-7a | 150 - 160 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The chemical shifts of fluorine atoms are very sensitive to their electronic environment, making ¹⁹F NMR an excellent tool for probing structural and electronic changes. The introduction of fluorine atoms onto the benzofuran ring would result in signals in the ¹⁹F NMR spectrum with chemical shifts characteristic of their position. Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would provide valuable structural information. While specific data for fluorinated this compound is not available, the general principles of ¹⁹F NMR would apply, allowing for detailed characterization of such derivatives.

Infrared (IR) and Raman Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding arrangements.

Characteristic Vibrational Modes of the Isocyanate Moiety

The isocyanate (-N=C=O) functional group has a very strong and characteristic absorption band in the IR spectrum due to the asymmetric stretching vibration of the C=N=O unit. This band typically appears in the region of 2275-2250 cm⁻¹. This intense and sharp absorption is a key diagnostic feature for the presence of the isocyanate group. Other vibrational modes of the isocyanate group, such as the symmetric stretch and bending vibrations, are typically weaker and occur at lower frequencies.

Application of Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2275 - 2250 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| Furan C-O-C | Stretch | 1250 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, researchers can confirm the compound's elemental composition and deduce its connectivity.

Upon ionization, typically through electron impact (EI), the this compound molecule loses an electron to form a positively charged molecular ion (M⁺). neu.edu.trlibretexts.org The m/z value of this molecular ion peak corresponds to the molecular weight of the compound. Given the chemical formula of this compound (C₉H₅NO₂), the exact mass of the molecular ion would be a key identifier in the spectrum.

The energetically unstable molecular ion undergoes fragmentation, breaking at its weakest bonds to form smaller, more stable charged fragments and neutral radicals. chemguide.co.uk The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve the isocyanate (-NCO) group and the benzofuran ring system.

Key hypothetical fragmentation pathways for this compound include:

Loss of the isocyanate group: Cleavage of the C-N bond could lead to the loss of a neutral NCO radical, resulting in a prominent benzofuran cation fragment.

Cleavage of the furan ring: The furan ring could undergo cleavage, potentially involving the loss of a carbon monoxide (CO) molecule, a common fragmentation pathway for furan-containing compounds.

Formation of an acylium ion: Rearrangements could lead to the formation of stable acylium ions, which are often observed in the mass spectra of carbonyl-containing compounds. researchgate.net

The relative abundance of these fragments helps in piecing together the molecular structure. A high-resolution mass spectrometer can provide highly accurate mass measurements, allowing for the determination of the elemental formula for the molecular ion and its fragments. libretexts.org

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Hypothetical) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 159 | [C₉H₅NO₂]⁺ (Molecular Ion) | - |

| 117 | [C₈H₅O]⁺ | NCO |

This table is illustrative and based on theoretical fragmentation patterns.

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For this compound, a single-crystal XRD analysis would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles in the solid state.

The process involves irradiating a single crystal of the compound with an X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. nih.gov The geometric arrangement of these spots provides information about the crystal's unit cell dimensions and symmetry (space group). The intensities of the spots are then used to calculate an electron density map, from which the positions of the individual atoms can be determined.

A successful XRD analysis of this compound would yield critical data, including:

Crystal System: The classification of the crystal structure based on its symmetry (e.g., monoclinic, orthorhombic). mdpi.com

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Parameters: The dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ). researchgate.netresearchgate.net

Molecular Conformation: The exact spatial arrangement of the benzofuran ring and the isocyanate substituent, revealing details about planarity and intermolecular interactions like hydrogen bonding or π-stacking in the crystal lattice.

This technique provides the absolute structure of the molecule as it exists in the crystal, complementing the connectivity information derived from other spectroscopic methods. mdpi.com

Table 2: Illustrative Crystallographic Data Parameters for a Compound like this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.10 |

| b (Å) | 11.37 |

| c (Å) | 11.66 |

| α (°) | 90 |

| β (°) | 100.46 |

| γ (°) | 90 |

| Volume (ų) | 794.5 |

This table presents example data typical for a small organic molecule and does not represent actual experimental data for this compound.

Integration of Spectroscopic Techniques for Comprehensive Characterization

For an unambiguous structural confirmation of this compound, a comprehensive characterization is achieved by integrating data from multiple spectroscopic techniques. While mass spectrometry reveals the molecular weight and fragmentation, and X-ray diffraction defines the solid-state structure, other methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information about the chemical environment of atoms and the presence of functional groups.

The synergy of these techniques provides a complete picture of the compound:

MS and NMR: Mass spectrometry confirms the molecular formula, which is then verified by NMR spectroscopy's detailed information on the number and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR).

XRD and IR: X-ray diffraction gives precise bond lengths and angles in the solid state. IR spectroscopy identifies the characteristic vibrational frequencies of functional groups, such as the strong, sharp absorption band of the isocyanate (-N=C=O) group, confirming its presence which is also visualized in the XRD structure.

Combined Confirmation: The molecular structure determined by XRD must be consistent with the connectivity established by NMR and the fragmentation patterns observed in MS. For instance, the proximity of certain atoms in the solid-state structure can help explain specific through-space correlations observed in 2D NMR experiments.

This integrated approach ensures that the determined structure is consistent across different physical states (gas phase for MS, solution for NMR, and solid state for XRD and IR), providing a robust and complete characterization of this compound. mdpi.comsemanticscholar.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 2 Isocyanatobenzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 2-isocyanatobenzofuran, a DFT study would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) to model its properties.

Such a study would yield key energetic and electronic data, including:

Optimized Geometry: The most stable 3D arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.

Electronic Energies: Calculation of the total energy, heats of formation, and Gibbs free energy.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Electron Density Distribution: Mapping of electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting reaction sites.

Table 1: Hypothetical DFT Output for this compound This table is illustrative and not based on actual published data.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -568.xxxxxx |

| HOMO Energy (eV) | -7.x |

| LUMO Energy (eV) | -1.x |

| HOMO-LUMO Gap (eV) | 6.x |

| Dipole Moment (Debye) | 3.x |

Post-Hartree-Fock Methods for Refined Electronic Properties

To achieve higher accuracy, post-Hartree-Fock methods are employed. wikipedia.orgepfl.ch These methods build upon the initial Hartree-Fock calculation to include the effects of electron correlation—the interactions between individual electrons that are averaged out in the HF approach. epfl.chfiveable.me

Key post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): Commonly used at the second order (MP2), this method offers a cost-effective way to introduce electron correlation. youtube.com

Configuration Interaction (CI): This variational method provides a more complete description of the electronic wavefunction but can be computationally demanding. youtube.com

Coupled Cluster (CC): Methods like CCSD and CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies and molecular properties, albeit at a significant computational cost. researchgate.net

Applying these methods to this compound would provide highly reliable data on its ionization potential, electron affinity, and excitation energies, offering a more precise picture of its electronic behavior than DFT or HF alone. fiveable.me

Potential Energy Surface (PES) Analysis and Reaction Mechanism Elucidation

A Potential Energy Surface is a multi-dimensional map that represents the energy of a molecule or system of molecules as a function of its geometry. libretexts.orglibretexts.org Analyzing the PES is essential for understanding chemical reactions, identifying stable molecules, and characterizing the transition states that connect them. libretexts.orgresearchgate.net

Identification of Transition States and Reaction Intermediates

On a PES, stable molecules (reactants, products, and intermediates) correspond to local energy minima, while transition states are represented by first-order saddle points—a maximum along the reaction coordinate but a minimum in all other directions. libretexts.orgpythoninchemistry.org

For a reaction involving this compound (e.g., a cycloaddition or nucleophilic attack on the isocyanate group), computational chemists would use algorithms to locate these critical points on the PES. Identifying the structures and energies of transition states and any reaction intermediates is fundamental to understanding the reaction mechanism. researchgate.netyoutube.com The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction. researchgate.net

Computational Modeling of Reaction Pathways and Bifurcations

Once stationary points (minima and saddle points) are located, the Minimum Energy Path (MEP) can be calculated. The MEP, also known as the reaction coordinate, illustrates the lowest-energy route connecting reactants to products via the transition state. pythoninchemistry.org

Computational modeling of the reaction pathways for this compound would involve tracing these MEPs. arxiv.orgethz.ch Sometimes, a reaction can proceed through multiple competing pathways originating from a single transition state or intermediate. These points are known as bifurcations on the PES. A detailed computational study would explore the PES to identify any such bifurcations, which can explain the formation of multiple products from a single reaction. This analysis provides a dynamic view of the reaction, helping to predict product ratios under different conditions.

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there are no specific computational or theoretical studies published that focus solely on the chemical compound “this compound.”

The search for scholarly articles detailing molecular dynamics (MD) simulations, theoretical predictions of spectroscopic parameters, and the application of computational chemistry to interpret experimental data for this compound did not yield any relevant results. This suggests that this particular molecule has not yet been a subject of in-depth computational investigation within the public domain of scientific research.

While computational studies, including ab initio calculations and molecular dynamics simulations, are frequently conducted on related classes of compounds, such as benzofuran (B130515) derivatives and various isocyanates, the specific combination and focus on this compound is not documented in the reviewed sources. Therefore, it is not possible to provide the detailed analysis and data tables as requested in the article outline.

Further research in the field of computational chemistry may, in the future, explore the properties of this compound, at which point a detailed article based on such findings could be composed. At present, however, the necessary scientific data to construct the requested article is not available.

Broader Synthetic Utility of 2 Isocyanatobenzofuran As a Precursor

Design and Synthesis of Novel Benzofuran-Based Heterocyclic Systems

The design of novel heterocyclic systems based on the benzofuran (B130515) scaffold is a significant area of research due to the prevalence of this motif in biologically active compounds. The incorporation of a reactive isocyanate group at the 2-position of the benzofuran ring provides a versatile handle for the construction of fused and spirocyclic heterocyclic systems through various cycloaddition and annulation strategies.

While specific research detailing the extensive use of 2-isocyanatobenzofuran in the synthesis of a wide array of novel heterocyclic systems is an emerging area, the potential applications can be extrapolated from the known reactivity of both benzofuran derivatives and isocyanates. For instance, benzofuran-derived azadienes have been utilized as four-atom synthons in (4+n) cycloaddition reactions to construct benzofuran-fused heterocycles. researchgate.net Similarly, isocyanates are known to participate in various cycloaddition reactions.

One potential synthetic route involves the [4+2] cycloaddition (Diels-Alder reaction) of this compound, where the isocyanate group acts as a dienophile. Reaction with a suitable diene could lead to the formation of a six-membered heterocyclic ring fused to the benzofuran core. The regioselectivity and stereoselectivity of such reactions would be of significant interest for the synthesis of complex polycyclic structures.

Another promising avenue is the use of this compound in [3+2] cycloaddition reactions with 1,3-dipoles. This strategy would enable the construction of five-membered heterocyclic rings fused to the benzofuran scaffold, such as benzofuro[3,2-b]indol-3-one derivatives, which have been synthesized through dearomative (3+2) cycloaddition of 2-nitrobenzofurans. nih.gov The isocyanate functionality in this compound could potentially react with various dipoles to afford a diverse range of novel heterocyclic systems.

Furthermore, the development of palladium-catalyzed enantioselective formal [5+4] cycloadditions to synthesize benzofuran-fused nine-membered rings highlights the potential for metal-catalyzed approaches in constructing larger heterocyclic systems from benzofuran precursors. dundee.ac.ukepa.gov Adapting such catalytic systems to reactions involving this compound could unlock new pathways to previously inaccessible molecular frameworks.

Development of Functional Organic Molecules through Isocyanate Addition Chemistry

The high electrophilicity of the isocyanate group makes this compound an excellent substrate for various nucleophilic addition reactions. This reactivity can be harnessed to develop a wide range of functional organic molecules, including ureas, carbamates, and thiocarbamates, all bearing a benzofuran moiety. These functional groups are prevalent in pharmaceuticals and materials science, making their synthesis from a benzofuran precursor highly valuable.

The reaction of this compound with primary and secondary amines would yield the corresponding N,N'-disubstituted or N,N',N'-trisubstituted ureas. The reaction is typically fast and efficient, often proceeding without the need for a catalyst. rsc.org This approach allows for the straightforward introduction of diverse functionalities onto the benzofuran core by varying the amine component.

Similarly, the addition of alcohols and phenols to this compound would produce benzofuran-2-yl carbamates. These reactions are often catalyzed by bases or organometallic compounds. The resulting carbamates can serve as important intermediates in organic synthesis or exhibit biological activity themselves.

The versatility of isocyanate addition chemistry extends to reactions with other nucleophiles as well. For example, reaction with thiols would lead to the formation of thiocarbamates, while reaction with water would result in the formation of an unstable carbamic acid, which could then decarboxylate to yield 2-aminobenzofuran.

The table below illustrates the potential products from the reaction of this compound with various nucleophiles, highlighting the diverse range of functional molecules that can be synthesized.

| Nucleophile | Reagent Example | Product Class | Potential Product Structure |

| Primary Amine | Aniline | Urea (B33335) | N-(benzofuran-2-yl)-N'-phenylurea |

| Secondary Amine | Diethylamine | Urea | N-(benzofuran-2-yl)-N',N'-diethylurea |

| Alcohol | Ethanol | Carbamate | Ethyl (benzofuran-2-yl)carbamate |

| Phenol | Phenol | Carbamate | Phenyl (benzofuran-2-yl)carbamate |

| Thiol | Ethanethiol | Thiocarbamate | S-ethyl (benzofuran-2-yl)thiocarbamate |

This table represents theoretical products based on the known reactivity of isocyanates.

The development of these synthetic routes provides a modular approach to a library of benzofuran derivatives with diverse functionalities. The specific reaction conditions, such as solvent, temperature, and catalyst, can be optimized to achieve high yields and selectivity for the desired products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-isocyanatobenzofuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted precursors, such as o-alkyl salicylaldehyde derivatives, under acidic or catalytic conditions. For example, using acetic anhydride as a catalyst at 80–100°C yields 2-acetylbenzofuran intermediates, which can be converted to the isocyanate via Curtius or Hofmann rearrangements . Key variables include temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents like phosgene or triphosgene for isocyanate formation. Purity is often assessed via HPLC (>95%) or NMR (absence of residual amine peaks) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- FT-IR : Confirm the isocyanate group (N=C=O) via asymmetric stretching at ~2250–2275 cm⁻¹ .

- ¹H/¹³C NMR : Benzofuran protons appear as doublets (δ 6.8–7.5 ppm), while the isocyanate carbon resonates at δ 120–125 ppm in ¹³C spectra.

- MS (EI) : Look for molecular ion peaks at m/z 159 (C₉H₅NO₂) and fragmentation patterns matching benzofuran backbone cleavage . Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent moisture-induced degradation. Personal protective equipment (PPE) must include nitrile gloves, vapor-resistant goggles, and fume hoods due to the compound’s reactivity and potential respiratory toxicity. Spills should be neutralized with dry sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize diastereoselectivity in multicomponent reactions involving this compound?

- Methodological Answer : Diastereoselectivity in cascade reactions (e.g., forming 1-indanol derivatives) depends on steric and electronic effects. For example:

- Catalyst choice : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantiomeric excess (ee >80%) .

- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states, favoring syn addition.

- Temperature : Lower temperatures (–20°C to 0°C) reduce kinetic competition, improving selectivity. Monitor via chiral HPLC and compare with computational models (DFT) .

Q. How should contradictions in spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from:

- Tautomerism : Keto-enol equilibria in derivatives like 3-{[(2-hydroxyphenyl)carbonyl]amino} analogs can shift NMR peaks. Use deuterated DMSO to stabilize tautomers .

- Impurity profiles : LC-MS/MS can distinguish byproducts (e.g., hydrolyzed urea derivatives) from the target compound.

- Crystallographic validation : Resolve ambiguities via single-crystal XRD, particularly for regiochemical assignments .

Q. What strategies are effective for incorporating this compound into drug discovery pipelines?

- Methodological Answer :

- Bioisosteric replacement : Substitute phenyl isocyanates with this compound to enhance metabolic stability while retaining target affinity (e.g., kinase inhibitors) .

- Click chemistry : Utilize the isocyanate group for Huisgen cycloaddition with azides, enabling rapid library synthesis. Monitor reaction progress via TLC (Rf shift) and characterize adducts via HRMS .

- Toxicity screening : Prioritize derivatives with low cytotoxicity (IC₅₀ >10 µM in HEK293 assays) and favorable ADME profiles using in silico tools like SwissADME .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT calculations : Optimize transition states for isocyanate-amine coupling (e.g., activation energies <25 kcal/mol indicate feasible reactions at RT) .

- MD simulations : Model solvent effects on reaction kinetics; acetonitrile vs. toluene may alter nucleophilic attack rates by 2–3 orders of magnitude.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with reaction yields to guide synthetic prioritization .

Data Contradiction and Reproducibility

Q. What experimental controls are necessary to ensure reproducibility in synthetic studies of this compound?

- Methodological Answer :

- Batch consistency : Use standardized reagents (e.g., phosgene equivalents from the same supplier) to minimize variability .

- In situ monitoring : Employ ReactIR to track isocyanate formation in real-time, ensuring reactions proceed beyond 90% conversion.

- Negative controls : Run parallel reactions without catalysts to identify side pathways (e.g., dimerization) .

Q. How can researchers reconcile discrepancies between theoretical and experimental yields in large-scale syntheses?

- Methodological Answer :

- Scale-up effects : Heat/mass transfer limitations in batch reactors reduce yields by 10–15% versus small-scale microwave syntheses. Use flow chemistry to mitigate .

- Byproduct analysis : GC-MS of crude mixtures identifies volatile impurities (e.g., CO₂ from decomposition), guiding process optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.